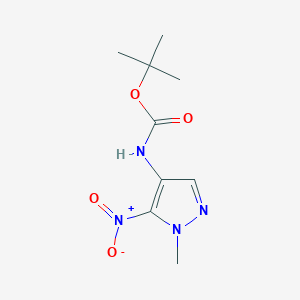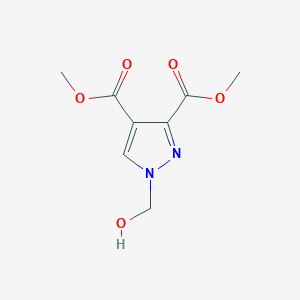![molecular formula C19H24N2O4 B10901091 N'~1~-[(Z)-1-(1-Adamantyl)ethylidene]-3,4,5-trihydroxybenzohydrazide](/img/structure/B10901091.png)
N'~1~-[(Z)-1-(1-Adamantyl)ethylidene]-3,4,5-trihydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(Z)-1-(1-Adamantyl)ethylidene]-3,4,5-trihydroxybenzohydrazide is a complex organic compound characterized by the presence of an adamantyl group, a hydrazide linkage, and a trihydroxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(Z)-1-(1-Adamantyl)ethylidene]-3,4,5-trihydroxybenzohydrazide typically involves the following steps:
Formation of the Adamantyl Intermediate: The synthesis begins with the preparation of an adamantyl derivative, such as 1-adamantylamine, through the reaction of adamantane with ammonia or amines under high temperature and pressure conditions.
Condensation Reaction: The adamantyl intermediate is then reacted with 3,4,5-trihydroxybenzohydrazide in the presence of a suitable condensing agent, such as acetic anhydride or phosphorus oxychloride, to form the desired hydrazide compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(Z)-1-(1-Adamantyl)ethylidene]-3,4,5-trihydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The trihydroxybenzene moiety can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The hydrazide linkage can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The adamantyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’~1~-[(Z)-1-(1-Adamantyl)ethylidene]-3,4,5-trihydroxybenzohydrazide is used as a precursor for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The adamantyl group is known for its ability to enhance the binding affinity of molecules to biological targets, making this compound a candidate for drug development.
Medicine
In medicine, N’~1~-[(Z)-1-(1-Adamantyl)ethylidene]-3,4,5-trihydroxybenzohydrazide is investigated for its potential therapeutic properties, including antiviral and anticancer activities. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N’~1~-[(Z)-1-(1-Adamantyl)ethylidene]-3,4,5-trihydroxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s binding affinity, while the trihydroxybenzene moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: A simpler adamantyl derivative used in various chemical syntheses.
3,4,5-Trihydroxybenzoic acid: A precursor for the synthesis of trihydroxybenzene derivatives.
N’-[(Z)-1-(1-Adamantyl)ethylidene]hydrazide: A related hydrazide compound with similar structural features.
Uniqueness
N’~1~-[(Z)-1-(1-Adamantyl)ethylidene]-3,4,5-trihydroxybenzohydrazide is unique due to the combination of the adamantyl group and the trihydroxybenzene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H24N2O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[(Z)-1-(1-adamantyl)ethylideneamino]-3,4,5-trihydroxybenzamide |
InChI |
InChI=1S/C19H24N2O4/c1-10(19-7-11-2-12(8-19)4-13(3-11)9-19)20-21-18(25)14-5-15(22)17(24)16(23)6-14/h5-6,11-13,22-24H,2-4,7-9H2,1H3,(H,21,25)/b20-10- |
InChI Key |
ZOTZUESCOSDDQS-JMIUGGIZSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=C(C(=C1)O)O)O)/C23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=C(C(=C1)O)O)O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-iodo-2-methylphenyl)-4-oxo-4-[2-(4-phenylbutan-2-ylidene)hydrazinyl]butanamide](/img/structure/B10901019.png)


![3-chloro-6-(difluoromethoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B10901033.png)
![2,4-dichloro-N-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)benzamide](/img/structure/B10901038.png)
![Methyl 2-[(methoxycarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10901047.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-3,4,5-trihydroxybenzohydrazide](/img/structure/B10901054.png)
![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B10901056.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B10901057.png)
![tert-butyl 2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10901067.png)
![5-methyl-4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10901070.png)
![N-(3-fluorophenyl)-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10901079.png)
![2-[(4-Methylquinolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B10901086.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B10901103.png)
